molecular formula C13H14O3 B14290489 3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one CAS No. 138509-34-9

3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14290489
CAS No.: 138509-34-9
M. Wt: 218.25 g/mol
InChI Key: YLOYVXDIQXEESH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopentenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A structurally related compound with a cyclopentenone ring but without the dimethoxyphenyl group.

    3-Methoxy-2-cyclopenten-1-one: Another related compound with a methoxy group on the cyclopentenone ring.

    4,4-Dimethyl-2-cyclopenten-1-one: A compound with dimethyl substitution on the cyclopentenone ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

138509-34-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-15-12-6-4-10(8-13(12)16-2)9-3-5-11(14)7-9/h4,6-8H,3,5H2,1-2H3

InChI Key

YLOYVXDIQXEESH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)CC2)OC

Origin of Product

United States

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